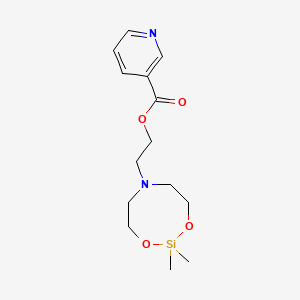
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring and a dioxazasilocane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with 2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency of the reaction and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxazasilocane moiety may enhance the compound’s stability and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Pyridine-3-carboxylic acid: This compound shares the pyridine ring but does not have the dioxazasilocane moiety.
Uniqueness
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is unique due to the combination of the pyridine ring and the dioxazasilocane moiety. This dual structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
80510-91-4 |
|---|---|
Molecular Formula |
C14H22N2O4Si |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O4Si/c1-21(2)19-10-7-16(8-11-20-21)6-9-18-14(17)13-4-3-5-15-12-13/h3-5,12H,6-11H2,1-2H3 |
InChI Key |
HLFKNJHQJYSZCC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCN(CCO1)CCOC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















